molecular formula C22H21BrN+ B14461475 Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium CAS No. 71740-38-0

Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium

Cat. No.: B14461475
CAS No.: 71740-38-0
M. Wt: 379.3 g/mol
InChI Key: FBPKKCQGNXXYGA-UHFFFAOYSA-N
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Description

Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl group, a brominated fluorenyl moiety, and a dimethyl-azanium group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium typically involves multi-step organic reactions The process begins with the bromination of fluorene to introduce the bromo group at the 2-position This is followed by the formation of the fluorenyl moiety, which is then coupled with a benzyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromo group or the reduction of the azanium group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds.

Scientific Research Applications

Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(2-chloro-9H-fluoren-9-YL)-dimethyl-azanium
  • Benzyl-(2-iodo-9H-fluoren-9-YL)-dimethyl-azanium
  • Benzyl-(2-fluoro-9H-fluoren-9-YL)-dimethyl-azanium

Uniqueness

Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromo group plays a crucial role in the desired chemical or biological activity.

Properties

CAS No.

71740-38-0

Molecular Formula

C22H21BrN+

Molecular Weight

379.3 g/mol

IUPAC Name

benzyl-(2-bromo-9H-fluoren-9-yl)-dimethylazanium

InChI

InChI=1S/C22H21BrN/c1-24(2,15-16-8-4-3-5-9-16)22-20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14,22H,15H2,1-2H3/q+1

InChI Key

FBPKKCQGNXXYGA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=C2C=C(C=C4)Br

Origin of Product

United States

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